![molecular formula C23H22F3N3OS B459287 4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile](/img/structure/B459287.png)
4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile is a complex organic compound with a unique structure It features a tricyclic decane core, a thiophene ring, and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile typically involves multiple steps. The process begins with the preparation of the tricyclo[3.3.1.1~3,7~]decane core, followed by the introduction of the thiophene ring and the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle the exothermic nature of some of the reactions involved. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiophene ring or the tricyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
科学的研究の応用
4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
作用機序
The mechanism of action of 4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tricyclic core and the thiophene ring play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
- 4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile
- Benzenepropanoic acid, α-ethyl-4-propoxy-3-[[(4-tricyclo[3.3.1.13,7]dec-1-ylbenzoyl)amino]methyl]-, (αS)-
Uniqueness
This compound is unique due to its combination of a tricyclic core, a thiophene ring, and a trifluoromethylphenyl group. This combination imparts specific chemical and physical properties, such as high stability and reactivity, making it distinct from other similar compounds.
特性
分子式 |
C23H22F3N3OS |
|---|---|
分子量 |
445.5g/mol |
IUPAC名 |
5-(adamantane-1-carbonyl)-4-amino-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile |
InChI |
InChI=1S/C23H22F3N3OS/c24-23(25,26)15-2-1-3-16(7-15)29-21-17(11-27)18(28)19(31-21)20(30)22-8-12-4-13(9-22)6-14(5-12)10-22/h1-3,7,12-14,29H,4-6,8-10,28H2 |
InChIキー |
QSDFWDHGLCXXAQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C(=C(S4)NC5=CC=CC(=C5)C(F)(F)F)C#N)N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C(=C(S4)NC5=CC=CC(=C5)C(F)(F)F)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


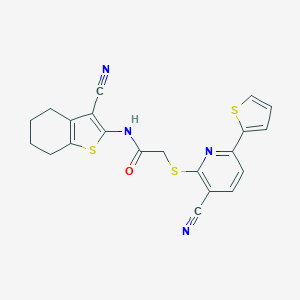
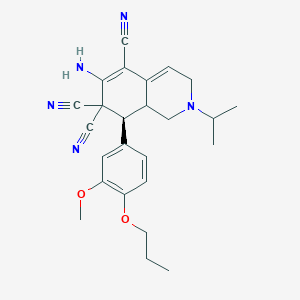
![N-[1-(1-adamantyl)ethyl]-2-(3-cyano-6-methyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide](/img/structure/B459206.png)
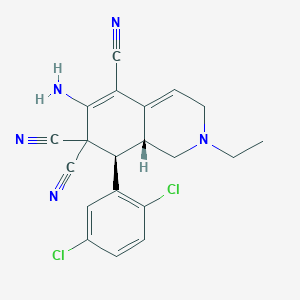
![2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B459208.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B459209.png)
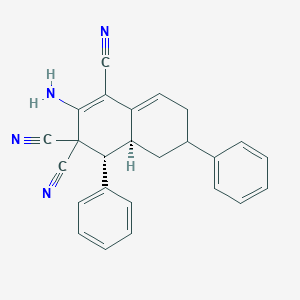
![2-{[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B459213.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B459214.png)
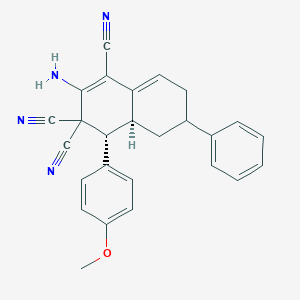

![2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B459217.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B459221.png)
![2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459223.png)
